3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a trifluoromethyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Urea Moiety: The urea moiety can be introduced by reacting the thiazole derivative with an isocyanate or by using phosgene and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methyl-1,3-thiazol-4-ylidene)-1-[3-(trifluoromethyl)phenyl]urea: Similar structure but with a different position of the methyl group on the thiazole ring.
3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[4-(trifluoromethyl)phenyl]urea: Similar structure but with a different position of the trifluoromethyl group on the phenyl ring.
Uniqueness
3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties
Properties
Molecular Formula |
C12H10F3N3OS |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
1-(3-methyl-1,3-thiazol-2-ylidene)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C12H10F3N3OS/c1-18-5-6-20-11(18)17-10(19)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,19) |
InChI Key |
VJBMKJWKMYENFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CSC1=NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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